Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 17355-75-8
VCID: VC0188018
InChI: InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.33184

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

CAS No.: 17355-75-8

Cat. No.: VC0188018

Molecular Formula: C18H16N2O2

Molecular Weight: 292.33184

* For research use only. Not for human or veterinary use.

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate - 17355-75-8

Specification

CAS No. 17355-75-8
Molecular Formula C18H16N2O2
Molecular Weight 292.33184
IUPAC Name ethyl 1,5-diphenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3
SMILES CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Identification

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is characterized by a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. The compound features two phenyl rings attached at positions 1 and 5 of the pyrazole core, while an ethyl carboxylate functional group is positioned at carbon-3.

Structural Identifiers

Identifier TypeValue
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.3 g/mol
InChIInChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15
InChIKeyUVRLSBWBUBLBMP-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

The compound's structure features two benzene rings, providing significant steric bulk, while the ester group contributes to its potential reactivity and physical properties .

Physical Properties

The physical properties of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are important for understanding its behavior in various chemical and biological systems.

PropertyValue
Physical AppearanceWhite solid
Yield (in reported synthesis)85%
Creation Date (PubChem)2006-10-26
Last Modified (PubChem)2025-04-05

The compound appears as a white solid under standard conditions, indicative of its stability and crystalline nature .

Spectroscopic Characterization

Spectroscopic data provides crucial information about the structural features and purity of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, serving as a fingerprint for identification and quality control.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule:

Wavenumber (cm⁻¹)Assignment
1700C=O stretching (ester)
1599Aromatic C=C stretching
1253C-O stretching
1197C-N stretching
922Aromatic C-H bending

The strong absorption at 1700 cm⁻¹ is particularly diagnostic of the ethyl carboxylate group, confirming its presence in the molecular structure .

Mass Spectrometry

Mass spectrometry data would typically show the molecular ion peak corresponding to the molecular weight of 292.3 g/mol, along with fragmentation patterns characteristic of the compound's structure.

Synthetic Approaches

Related Synthetic Studies

The synthesis of related compounds involves reaction of furandione derivatives with hydrazine compounds. For instance, 4-ethoxycarbonyl-5-phenyl-2,3-furandione reacted with N-benzylidene-N′-phenyl hydrazine produces 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester . This suggests that similar approaches could be utilized for synthesizing ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate with appropriate modifications to the reaction conditions and starting materials.

Research indicates a synthesis yield of approximately 85% for ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, suggesting efficient synthetic pathways have been developed .

Chemical Reactivity and Transformations

Ester Functionality Reactions

The ethyl carboxylate group at position 3 provides a site for various chemical transformations, including:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols or aldehydes

Related Compound Transformations

Research on related compounds provides insight into potential reactivity patterns. For example, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be converted to its acid chloride, which subsequently reacts with various alcohols or N-nucleophiles to form corresponding esters or amide derivatives . These transformation patterns might be applicable to ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as well, particularly involving the ester functionality.

Studies indicate that decarboxylation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester yields ethyl 1,5-diphenylpyrazole-4-carboxylate, suggesting similar transformations might be possible with the 3-carboxylate isomer .

Structural Variations and Derivatives

Positional Isomers

A significant structural variation is the positional isomer ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, which differs from the compound of interest by the position of the ethyl carboxylate group (position 4 versus position 3). This isomer has been described as having a molecular weight of 292.33200 g/mol and a density of 1.14g/cm³ .

Functional Group Modifications

Research on similar pyrazole derivatives indicates various functional group modifications that could potentially be applied to ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate:

  • Substitution on the phenyl rings with various groups (halogens, nitro groups, etc.)

  • Replacement of the ethyl group with other alkyl or aryl groups

  • Conversion of the ester to other functional groups (acids, amides, nitriles)

For example, ethyl 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate represents a derivative with a fluoro substituent on one of the phenyl rings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator